molecular formula C23H20FN5O2 B2384266 DDR Inhibitor

DDR Inhibitor

Cat. No.: B2384266
M. Wt: 417.4 g/mol
InChI Key: ZPVUIOVIUFJGHO-UHFFFAOYSA-N
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Description

Discoidin domain receptor inhibitors are a class of compounds that target discoidin domain receptors, which are collagen-activated receptor tyrosine kinases. These receptors play crucial roles in regulating essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, and matrix remodeling. Dysregulation of discoidin domain receptors has been linked to various human diseases, including cancer, fibrosis, and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of discoidin domain receptor inhibitors often involves structure-based hybrid design and focused screening campaigns. For example, a hybrid design approach exploits the known location of fragments binding to the hinge backbone and DFG-out pocket, respectively, and tries to identify novel motifs connecting those using computational approaches . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of discoidin domain receptor inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Discoidin domain receptor inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of discoidin domain receptor inhibitors include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure optimal reaction outcomes .

Major Products Formed

The major products formed from these reactions are typically the desired discoidin domain receptor inhibitors with high selectivity and potency. These products are often characterized by their ability to bind to the target receptors and inhibit their activity, leading to therapeutic effects in various disease models .

Mechanism of Action

Discoidin domain receptor inhibitors exert their effects by binding to the extracellular domain of discoidin domain receptors, preventing the binding of collagen and subsequent receptor activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, adhesion, migration, and matrix remodeling. The molecular targets of these inhibitors include the kinase domain of discoidin domain receptors, which is responsible for their autophosphorylation and activation .

Comparison with Similar Compounds

Discoidin domain receptor inhibitors are unique in their ability to selectively target collagen-activated receptor tyrosine kinases. Similar compounds include inhibitors of other receptor tyrosine kinases, such as epidermal growth factor receptor inhibitors and vascular endothelial growth factor receptor inhibitors. discoidin domain receptor inhibitors are distinguished by their specificity for collagen-binding receptors and their potential therapeutic applications in diseases characterized by dysregulated collagen signaling .

List of Similar Compounds

Properties

IUPAC Name

N-[5-[[(3-fluorophenyl)carbamoylamino]methyl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-8-9-16(13-26-23(31)27-18-6-4-5-17(24)12-18)11-19(15)28-22(30)20-14-25-21-7-2-3-10-29(20)21/h2-12,14H,13H2,1H3,(H,28,30)(H2,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVUIOVIUFJGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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